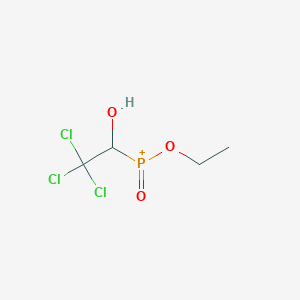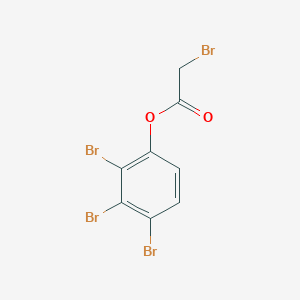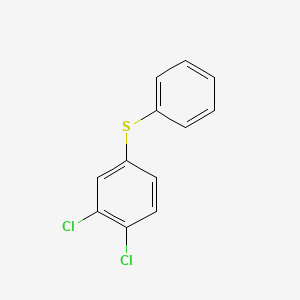
1,2-Dichloro-4-(phenylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(phenylsulfanyl)benzene: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, and a phenylsulfanyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(phenylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(phenylsulfanyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dichloro-4-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated benzene derivatives.
Substitution: Hydroxybenzene derivatives, aminobenzene derivatives.
Applications De Recherche Scientifique
1,2-Dichloro-4-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic structure and functional groups.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s binding affinity and reactivity with biological molecules, influencing its overall activity.
Comparaison Avec Des Composés Similaires
1,2-Dichlorobenzene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
4-Chlorophenylsulfanylbenzene: Contains only one chlorine atom, resulting in different reactivity and applications.
1,4-Dichlorobenzene: Has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Uniqueness: 1,2-Dichloro-4-(phenylsulfanyl)benzene is unique due to the presence of both chlorine atoms and the phenylsulfanyl group, which confer specific reactivity and potential applications not found in similar compounds. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
65662-89-7 |
|---|---|
Formule moléculaire |
C12H8Cl2S |
Poids moléculaire |
255.2 g/mol |
Nom IUPAC |
1,2-dichloro-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
ICFXDHJWYDQGQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)

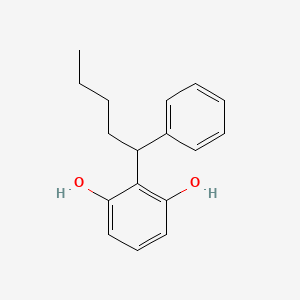

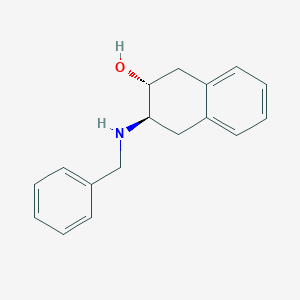
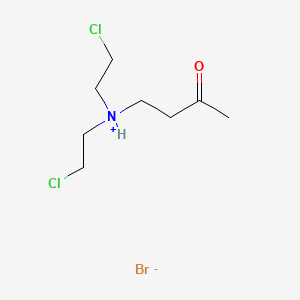

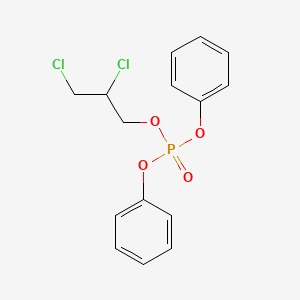
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
